ASBNP.1 is classified under natriuretic peptides, which are hormones that play crucial roles in regulating blood pressure and fluid balance. It is synthesized primarily in the cardiac tissue but can also be found in other tissues where it exerts its effects. The peptide is characterized by its low activation potential at human natriuretic peptide receptors, distinguishing it from other members of the natriuretic peptide family .
The synthesis of ASBNP.1 involves recombinant DNA technology, where the gene encoding the peptide is cloned into an expression vector. This vector is then introduced into host cells (typically bacteria or yeast) for protein expression. Following expression, the peptide undergoes purification processes such as affinity chromatography to isolate ASBNP.1 from other cellular proteins.
In vitro studies have demonstrated that ASBNP.1 can enhance glomerular filtration rate (GFR) without exhibiting the vasoactive properties typical of other natriuretic peptides like B-type Natriuretic Peptide (BNP). This unique property makes it a candidate for therapeutic interventions aimed at treating heart failure without causing adverse vascular effects .
ASBNP.1 does not participate in typical chemical reactions like larger biomolecules; instead, it engages in receptor-mediated actions within the body. Its interaction with natriuretic peptide receptors leads to downstream signaling pathways that affect renal function and cardiovascular regulation.
The mechanism of action involves binding to particulate guanylate cyclase receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses including vasodilation and natriuresis .
The mechanism by which ASBNP.1 exerts its effects primarily involves:
ASBNP.1 has significant potential in medical research and therapeutic applications:
The molecular genesis of ASBNP.1 is rooted in dysregulated RNA processing of the NPPB gene (chromosome 1) during cardiac stress. In heart failure, mechanical stretch and neurohumoral activation induce transcriptional upregulation of BNP. However, pathological conditions also promote stochastic alternative splicing events, leading to the retention of intron 2 in a subset of BNP pre-mRNA transcripts [4] [6]. This intron-retained transcript is detected at levels ~100-fold lower than canonical BNP mRNA in failing human ventricles but exhibits dynamic regulation: Mechanical unloading via left ventricular assist devices (LVADs) significantly downregulates its expression [4]. The retained intron introduces a premature stop codon, altering the open reading frame and directing translation toward a novel 34-amino acid carboxyl terminus instead of the native 32-amino acid BNP sequence. This genomic aberration represents a pathophysiological signature of heart failure, linking cellular stress responses to peptide diversity [4] [6].
Intron retention in NPPB pre-mRNA is governed by:
Table 1: Transcriptomic Variations in ASBNP vs. Canonical BNP
| Feature | Canonical BNP Transcript | ASBNP Transcript |
|---|---|---|
| Intron 2 Status | Excised | Retained |
| ORF Length | 108 aa (pre-proBNP) | Truncated (exon 1 + exon 2 + intron 2) |
| Expression in HF | ↑ 10–100-fold | ↑ 2-fold (relative to baseline) |
| Regulation by LVAD | ↓ 30–50% | ↓ >80% |
The biosynthetic pathway of ASBNP.1 diverges significantly from BNP:
ASBNP.1 is a structurally optimized derivative of native ASBNP, engineered to overcome synthetic and functional limitations:
Table 2: Structural-Functional Relationships of ASBNP.1 vs. BNP
| Structural Feature | BNP | ASBNP.1 | Functional Implication |
|---|---|---|---|
| Length | 32 aa | 40 aa | Extended renal half-life |
| Cysteine Residues | 2 (disulfide-bonded ring) | 2 (intact ring) | Prevents oligomerization |
| C-Terminus | Short (SPKMVQGSG) | Extended (unique 8-aa motif) | Blocks NPR-A binding; enables renal specificity |
| NPR-A Activation | EC₅₀ = 33.5 nM | EC₅₀ = 3.86 µM | Avoids systemic vasodilation |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: